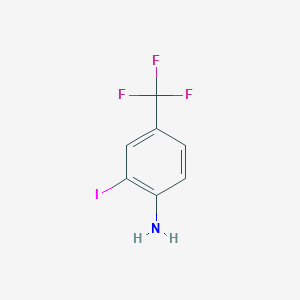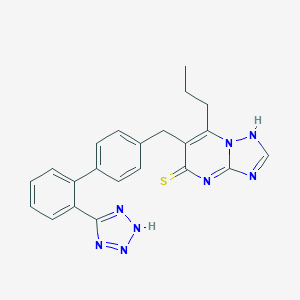
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a hybrid molecule that combines the pharmacophores of two different classes of drugs, namely, triazolopyrimidines and tetrazole-biphenyls.
Mechanism of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of enzymes that are involved in the regulation of neurotransmitters and inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- have been extensively studied. The compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent inhibitory activity against a variety of enzymes. This makes the compound an attractive candidate for the development of drugs that can be used to treat a variety of diseases. However, one of the major limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in the laboratory.
Future Directions
There are several future directions that can be pursued with regards to (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to further explore the pharmacological properties of the compound and identify new targets for drug development. Additionally, efforts can be made to improve the solubility of the compound in water, which can make it easier to work with in the laboratory. Finally, the compound can be further modified to improve its pharmacokinetic properties and reduce any potential side effects.
Synthesis Methods
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves a multistep process that starts with the reaction of 4-bromo-1H-pyrazole with ethyl cyanoacetate in the presence of potassium carbonate to form 4-ethoxycarbonyl-1H-pyrazole-5-carboxylic acid ethyl ester. The ester is then reacted with thiosemicarbazide in the presence of sodium ethoxide to form 4-ethoxycarbonyl-1H-pyrazole-5-carbohydrazide. The hydrazide is then reacted with propyl iodide in the presence of potassium hydroxide to form 4-ethoxycarbonyl-1-(propylamino)-1H-pyrazole-5-carbohydrazide. The final compound is obtained by reacting the pyrazole derivative with 2-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carbaldehyde in the presence of acetic acid.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, the compound has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties.
properties
CAS RN |
168152-67-8 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidine-5(1H)-thione, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C22H20N8S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-thione |
InChI |
InChI=1S/C22H20N8S/c1-2-5-19-18(21(31)25-22-23-13-24-30(19)22)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
InChI Key |
ZNUDJQJCWXYTPJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCC1=C(C(=S)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Other CAS RN |
168152-67-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



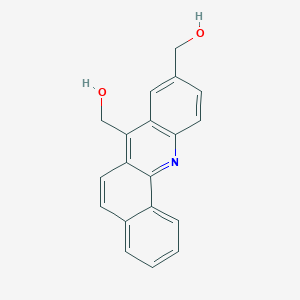
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)
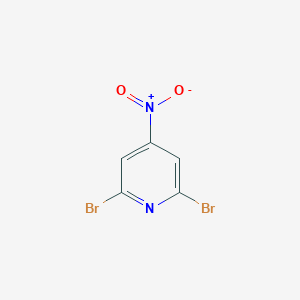

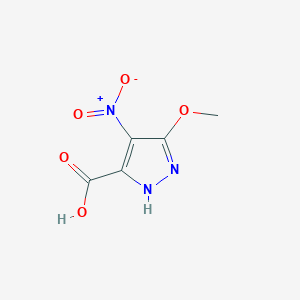



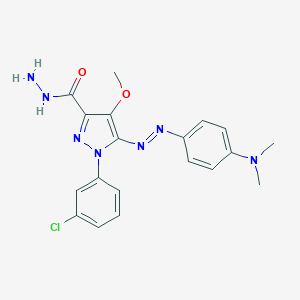

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
